molecular formula C12H16O3 B1587651 4-(tert-Butoxymethyl)benzoic acid CAS No. 34224-31-2

4-(tert-Butoxymethyl)benzoic acid

Cat. No. B1587651
CAS RN: 34224-31-2
M. Wt: 208.25 g/mol
InChI Key: HXNWRKOKHLXUQN-UHFFFAOYSA-N
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Description

4-(tert-Butoxymethyl)benzoic acid is a chemical compound that is widely used in scientific research. This compound is also known as Boc-4-OMe-Bz-OH and has a molecular formula of C12H16O3. It is a white to off-white powder that is soluble in organic solvents such as ethanol and methanol.

Scientific Research Applications

Molecular Structure and Vibrational Spectra

A study by Mathammal et al. (2016) focused on the molecular structure and vibrational spectra of a closely related compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, employing quantum chemical calculations and spectroscopy methods. The research provides insights into the compound's electronic structure, vibrational modes, and potential for quality control in medicines, hinting at the broader applications of tert-butyl benzoic acid derivatives in scientific research (Mathammal et al., 2016).

Crystal Structure Determination

Baias et al. (2013) employed NMR powder crystallography to determine the crystal structure of a drug molecule, revealing the compound's application in elucidating complex molecular architectures. This methodological approach underscores the relevance of tert-butyl benzoic acid derivatives in the determination of crystal structures, facilitating the development of new pharmaceuticals and materials (Baias et al., 2013).

Polymer-Rare Earth Complexes

Research by Gao et al. (2012) explored the synthesis and fluorescence emission of polymer-rare earth complexes involving aryl carboxylic acid-functionalized polystyrene and Tb(III) ions. The study highlights the compound's role in enhancing the fluorescence emission of the complexes, with potential applications in materials science and optical devices (Gao et al., 2012).

Ortho-Linked Polyamides

A study by Hsiao et al. (2000) on the synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol demonstrates the compound's utility in creating new polymers with high thermal stability and solubility in polar solvents. This research broadens the scope of tert-butyl benzoic acid derivatives in polymer science (Hsiao et al., 2000).

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-8-9-4-6-10(7-5-9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNWRKOKHLXUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405644
Record name 4-(tert-Butoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butoxymethyl)benzoic acid

CAS RN

34224-31-2
Record name 4-(tert-Butoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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